molecular formula C20H25N5 B12264475 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12264475
M. Wt: 335.4 g/mol
InChI Key: BQFRXQZEQKBQJL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and an azetidine ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzodiazole and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-tert-butyl-1-[1-(6-ethylpyridin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Uniqueness

The unique combination of the tert-butyl group, the azetidine ring, and the ethylpyrimidinyl group in 2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole

InChI

InChI=1S/C20H25N5/c1-5-14-10-18(22-13-21-14)24-11-15(12-24)25-17-9-7-6-8-16(17)23-19(25)20(2,3)4/h6-10,13,15H,5,11-12H2,1-4H3

InChI Key

BQFRXQZEQKBQJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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